(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, a cyano group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of the Enamide: The aniline derivative undergoes a reaction with acrylonitrile in the presence of a base such as potassium carbonate to form the cyano group.
Isomerization: The resulting product is then subjected to isomerization conditions to obtain the (E)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide has several scientific research applications:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the creation of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide depends on its application:
In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in devices.
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloro-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- (E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
Uniqueness
(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide is unique due to the specific combination of bromo and fluorine substituents, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-3-4-11(14)6-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFBDASSAWBGQ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(C=C(C=C1)Br)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(C=C(C=C1)Br)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.